molecular formula C16H16ClN3O3 B302749 1-(4-chlorophenyl)-3-[[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]urea

1-(4-chlorophenyl)-3-[[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]urea

Cat. No. B302749
M. Wt: 333.77 g/mol
InChI Key: BXSGVQQCHUHKBK-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" and is a member of the urea family of organic compounds.

Mechanism of Action

The mechanism of action of compound X is complex and not fully understood. However, it is believed that compound X works by binding to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a variety of downstream effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are still being studied, but it is known to have a number of important effects on cellular function. Specifically, compound X has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its specificity. Because it binds to specific enzymes and proteins, it can be used to selectively target certain cellular pathways without affecting others. However, there are also limitations to its use. For example, compound X can be difficult to synthesize and may be unstable under certain conditions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on compound X. One area of interest is the development of new drug therapies based on its mechanism of action. Another area of interest is the study of its effects on cellular signaling pathways and the identification of new targets for drug development. Finally, there is also interest in exploring the use of compound X in combination with other drugs or therapies, to enhance its effectiveness and reduce side effects.

Synthesis Methods

The synthesis of compound X involves a series of complex chemical reactions that require specialized equipment and expertise. The most common method for synthesizing compound X involves the reaction between 4-chloroaniline and ethyl acetoacetate, followed by the addition of urea and the subsequent formation of a Schiff base. The Schiff base is then reduced to yield compound X.

Scientific Research Applications

Compound X has shown great potential as a research tool in a variety of scientific fields. It has been used extensively in the study of cancer, inflammation, and neurodegenerative diseases. Specifically, compound X has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.

properties

Product Name

1-(4-chlorophenyl)-3-[[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]urea

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]urea

InChI

InChI=1S/C16H16ClN3O3/c1-2-23-15-9-11(3-8-14(15)21)10-18-20-16(22)19-13-6-4-12(17)5-7-13/h3-10,18H,2H2,1H3,(H2,19,20,22)/b11-10-

InChI Key

BXSGVQQCHUHKBK-KHPPLWFESA-N

Isomeric SMILES

CCOC1=C/C(=C\NNC(=O)NC2=CC=C(C=C2)Cl)/C=CC1=O

SMILES

CCOC1=CC(=CNNC(=O)NC2=CC=C(C=C2)Cl)C=CC1=O

Canonical SMILES

CCOC1=CC(=CNNC(=O)NC2=CC=C(C=C2)Cl)C=CC1=O

Origin of Product

United States

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